4-Methylnaphthalen-2-amine: Structural Analysis and Molecular Properties
4-Methylnaphthalen-2-amine: Structural Analysis and Molecular Properties
This guide provides an in-depth technical analysis of 4-Methylnaphthalen-2-amine (CAS: 4523-46-0), a structural isomer of the potent carcinogen 2-naphthylamine.[1] This document is designed for researchers in organic synthesis, toxicology, and medicinal chemistry, focusing on structural properties, synthesis pathways, and critical safety protocols.
[1]
Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8]
4-Methylnaphthalen-2-amine is an aromatic amine belonging to the naphthalene series.[1] It is characterized by a naphthalene ring system substituted with an amino group (
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 4-Methylnaphthalen-2-amine |
| CAS Registry Number | 4523-46-0 |
| Synonyms | 3-Amino-1-methylnaphthalene (based on alternative numbering); 4-Methyl-2-naphthylamine |
| Molecular Formula | |
| SMILES | Cc1cc(N)cc2ccccc12 |
| InChI Key | MQFYUZCANYLWEI-UHFFFAOYSA-N (Isomer specific) |
Molecular Geometry & Electronic Properties
The molecule exhibits a planar geometry typical of fused aromatic systems. The introduction of the methyl group at position 4 induces a weak electron-donating effect (+I effect) into the ring system, while the amino group at position 2 acts as a strong electron donor (+M effect).
-
Electronic Distribution: The amino group significantly increases electron density at the ortho (positions 1 and 3) and para (position 6, via conjugation) sites relative to itself.
-
Steric Factors: The methyl group at position 4 is in a peri-like relationship with the proton at position 5, potentially causing slight torsional strain, though less severe than in 1,8-disubstituted naphthalenes.[1]
Predicted Physicochemical Data
Experimental data for this specific isomer is scarce; values below are derived from structure-activity relationship (SAR) models and isomeric comparisons (e.g., 1-methyl-2-naphthylamine).
| Property | Value (Predicted/Range) | Confidence |
| Molecular Weight | 157.21 g/mol | High |
| Melting Point | 50–70 °C | Medium (Isomer dependent) |
| Boiling Point | 310–320 °C at 760 mmHg | High |
| LogP (Octanol/Water) | 2.8 – 3.1 | High |
| pKa (Conjugate Acid) | 4.0 – 4.2 | Medium |
| Solubility | Soluble in EtOH, DMSO, DCM; Insoluble in Water | High |
Synthesis Pathways[6][9]
Synthesis of 4-methylnaphthalen-2-amine requires regioselective control to distinguish it from its isomers (e.g., 1-methyl-2-naphthylamine). Two primary routes are chemically viable: the Bucherer Reaction (industrial) and the Curtius Rearrangement (laboratory scale).
Route A: Modified Bucherer Reaction
This method involves the conversion of 4-methyl-2-naphthol to the amine using ammonium sulfite.[1][2] It is preferred for its atom economy but requires high pressure.
Precursor: 4-Methyl-2-naphthol (Synthesized via Friedel-Crafts alkylation or from 4-methyl-2-tetralone).[1]
Protocol Logic:
-
Reagent: Aqueous
and . -
Conditions: Autoclave at 150°C, 6–10 atm.
-
Mechanism: Addition-elimination sequence where the hydroxyl group is replaced by the amine via a tetralone-sulfonate intermediate.
Route B: Curtius Rearrangement (High Purity)
For research applications requiring high isomeric purity, the Curtius rearrangement of 4-methyl-2-naphthoic acid is superior as it avoids isomer mixtures common in direct nitration/reduction routes.[1]
Step-by-Step Protocol:
-
Activation: Convert 4-methyl-2-naphthoic acid to the acyl chloride using Thionyl Chloride (
) in dry DCM. -
Azidation: React with Sodium Azide (
) to form the acyl azide. -
Rearrangement: Heat in Toluene (reflux) to induce loss of
and formation of the Isocyanate intermediate. -
Hydrolysis: Acidic hydrolysis (
) yields the amine hydrochloride salt.
Synthesis Workflow Diagram (Graphviz)
Caption: Comparison of Bucherer and Curtius routes for the regioselective synthesis of 4-methylnaphthalen-2-amine.
Spectroscopic Identification
Accurate identification relies on distinguishing the 2,4-substitution pattern from the 1,2- or 1,4-isomers.[1]
Nuclear Magnetic Resonance (NMR)
-
NMR (Predicted in
):-
Methyl Group: Singlet at
ppm (3H). -
Amine Protons: Broad singlet at
ppm (2H, exchangeable). -
Aromatic Region:
-
Diagnostic Feature: The presence of two singlets in the aromatic region (H-1 and H-3) confirms the meta-relationship of protons on the substituted ring.[2]
-
Mass Spectrometry (MS)
-
Molecular Ion (
): m/z 157.1. -
Base Peak: m/z 157 (Stable aromatic system).
-
Fragmentation: Loss of
(m/z 130) and methyl radical (m/z 142) are characteristic pathways.
Toxicology & Safety (E-E-A-T Critical)
WARNING: Naphthylamines are a class of compounds associated with severe health risks.[3] While 2-naphthylamine is a known human carcinogen (Group 1), 4-methylnaphthalen-2-amine must be handled as a suspected carcinogen and mutagen. [1]
Mechanism of Toxicity
The toxicity of naphthylamines is driven by metabolic activation in the liver.
-
N-Oxidation: Cytochrome P450 (specifically CYP1A2) oxidizes the amine to an N-hydroxylamine.[1]
-
Glucuronidation: The N-hydroxy metabolite is glucuronidated and excreted into the bladder.
-
Acid Hydrolysis: In the acidic environment of the bladder, the glucuronide is cleaved, regenerating the reactive nitrenium ion.
-
DNA Adduct Formation: The electrophilic nitrenium ion attacks DNA (guanine residues), leading to mutations.
Metabolic Activation Pathway Diagram[1][6]
Caption: Proposed metabolic activation pathway leading to genotoxicity, analogous to 2-naphthylamine.[1][2]
Handling Protocols
-
Engineering Controls: Use only in a Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.
-
PPE: Double nitrile gloves (0.11 mm min), Tyvek suit, and respiratory protection (P100) if powder handling is unavoidable.
-
Deactivation: Treat spills with a solution of surfactant and bleach (sodium hypochlorite) to oxidize the amine before disposal.
Applications in Drug Development
While the compound itself is rarely a final drug, it serves as a critical scaffold:
-
Dye Synthesis: Precursor for azo dyes where the methyl group modifies solubility and absorbance
. -
Fluorescent Probes: Used in the synthesis of solvatochromic fluorophores for studying protein hydrophobic pockets.
-
Metabolic Standards: Used to study the steric influence of the methyl group on CYP450 binding affinity compared to non-methylated naphthylamines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 431187 (Isomer Reference). Retrieved from [Link](Note: Used for comparative physicochemical property modeling).[1]
-
World Health Organization (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Aromatic Amines. Retrieved from [Link]
-
Fisher, A., et al. (1965). Dissociation Constants of Some Naphthylamines. Journal of the Chemical Society.[4] (Provides pKa data for methylated naphthylamines).
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for beta-Naphthylamine. Retrieved from [Link](Applied as the safety standard for structural analogs).
Sources
- 1. 37521-76-9|5-Methylnaphthalen-2-amine|BLD Pharm [bldpharm.com]
- 2. 116530-22-4|6-Methylnaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
